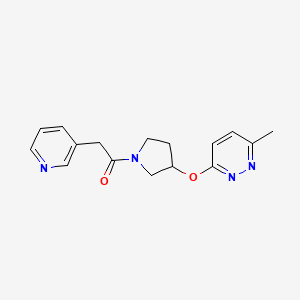

1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone

Description

This compound features a pyrrolidine ring substituted with a 6-methylpyridazine moiety via an ether linkage and a pyridin-3-yl group attached to an ethanone backbone. Its molecular formula is C₁₇H₁₈N₄O₂ (calculated molecular weight: 310.35 g/mol).

Properties

IUPAC Name |

1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-12-4-5-15(19-18-12)22-14-6-8-20(11-14)16(21)9-13-3-2-7-17-10-13/h2-5,7,10,14H,6,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJVUOQGMHBPEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridazinyl Group: The starting material, 6-methylpyridazine, undergoes a nucleophilic substitution reaction with an appropriate leaving group to introduce the pyrrolidinyl group.

Coupling with Pyrrolidine: The intermediate product is then coupled with pyrrolidine under basic conditions to form the pyrrolidinyl group.

Introduction of the Pyridinyl Group: Finally, the pyridinyl group is introduced through a condensation reaction with 3-pyridinecarboxaldehyde.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro studies have shown that it can effectively inhibit the proliferation of HeLa cells, with reported IC50 values as low as 0.02 mM, indicating strong cytotoxicity. Additionally, the compound has demonstrated efficacy against murine leukemia models, suggesting its potential utility in hematological malignancies.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications in the chemical structure significantly impact biological activity. Key findings include:

- Pyrrolidine Substitutions : Alterations at the C-2 position of the pyrrolidine ring drastically affect potency.

- Methoxy Substituents : The presence of methoxy groups on the phenyl ring enhances interaction with target proteins.

Case Studies

Several studies have evaluated the biological activity of this compound:

- Evaluation of Antiproliferative Effects : A comprehensive study assessed antiproliferative effects across various human and rodent cancer models, indicating that specific substitutions maintained or enhanced activity compared to baseline compounds.

- Mechanistic Insights into Apoptosis Induction : Research focusing on mitochondrial dysfunction highlighted how treatment with this compound leads to increased ROS levels and alterations in Bcl-2 family protein expression, contributing to apoptosis induction.

Mechanism of Action

The mechanism of action of 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparative Analysis Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Applications |

|---|---|---|---|---|

| Target Compound | C₁₇H₁₈N₄O₂ | 310.35 | Pyridazine, pyrrolidinyloxy, pyridin-3-yl | Drug discovery, enzyme inhibition |

| 1-(6-(TBS-pyrrolidinyl)-2-fluoropyridin-3-yl)ethanone | C₁₈H₂₉FN₂O₂Si | 352.52 | TBS group, fluorine, pyrrolidine | Synthetic intermediate, PROTACs |

| 1-(2-Methoxy-6-pyrrolidinylpyridin-3-yl)ethanone | C₁₃H₁₈N₂O₂ | 246.30 | Methoxy, pyrrolidine | Ligand design, catalysis |

| 2-(Pyrazolyloxy)-thiazolidinone ethanone | C₂₀H₁₇N₃O₂S₂ | 403.50 | Thiazolidinone, pyrazole | Coordination chemistry, antimicrobials |

| 1-(6-Methylpyridin-3-yl)ethanone | C₈H₉NO | 135.16 | Simple pyridine-ethanone | Precursor, flavor/fragrance industry |

Research Implications

- Pyridazine vs.

- Pyrrolidine Modifications : Bulky substituents (e.g., TBS in ) reduce solubility but increase stability, whereas ether linkages (as in the target compound) balance hydrophilicity and rigidity.

- Functional Group Diversity: Thiazolidinone () and PEG chains () demonstrate how strategic modifications tailor compounds for specific applications, such as metal coordination or pharmacokinetic optimization.

Biological Activity

1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. The presence of multiple nitrogen-containing heterocycles in its structure suggests it may interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring, a pyridazine moiety, and a pyridine structure. Its molecular formula is C14H19N3O2, and its IUPAC name reflects its intricate design. The structural components are hypothesized to contribute to its biological activity through mechanisms that involve receptor interaction and enzyme modulation.

The biological activity of this compound is likely mediated through interactions with specific molecular targets, such as receptors or enzymes. Research indicates that compounds with similar structures often exhibit effects on adrenergic receptors and other signaling pathways. For instance, β3-adrenergic receptor agonists have demonstrated anti-obesity effects and modulation of metabolic processes .

Biological Activity Overview

The biological activities of 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone can be categorized into several key areas:

- Anti-obesity Effects : Similar compounds have been shown to stimulate β3 adrenergic receptors, which are involved in lipolysis and energy expenditure.

- Antimicrobial Activity : Compounds with heterocyclic structures often exhibit antibacterial properties, potentially useful against resistant strains of bacteria.

- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, warranting further investigation into its efficacy as an anticancer agent.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone:

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions, starting from precursors like 6-methylpyridazine and pyrrolidine derivatives. The synthetic routes require optimization for yield and purity, with various reaction conditions affecting the final product's biological activity.

Q & A

Q. What are the common synthetic routes for 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone, and what key reaction mechanisms are involved?

Answer: The synthesis typically involves three key steps:

Pyrrolidine Functionalization : Introduce the 6-methylpyridazin-3-yloxy group via nucleophilic substitution or Mitsunobu reaction, using hydroxypyrrolidine derivatives and activated pyridazine precursors under anhydrous conditions .

Ethanone Bridge Formation : Couple the functionalized pyrrolidine with a pyridin-3-yl acetyl group using acylation reagents (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine) to form the ethanone linkage .

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to isolate the final product.

Key Mechanisms : Nucleophilic attack at the pyrrolidine oxygen, acylation via ketone formation, and stereochemical control during coupling steps. Monitor intermediates using TLC and LC-MS .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

Answer:

- NMR Spectroscopy : Use H and C NMR to confirm proton environments (e.g., pyridazine aromatic protons at δ 8.5–9.0 ppm, pyrrolidine methylene groups at δ 3.0–4.0 ppm) and carbon backbone integrity .

- IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1700 cm) and ether (C-O-C) bands (~1200 cm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns matching the expected structure .

For stereochemical confirmation, advanced techniques like X-ray crystallography (using SHELX for refinement ) or 2D-NMR (e.g., NOESY) are recommended.

Q. How can researchers assess the compound's solubility and stability under various experimental conditions?

Answer:

- Solubility : Perform shake-flask experiments in solvents (DMSO, PBS, ethanol) at 25°C and 37°C. Quantify via UV-Vis spectroscopy at λmax (~260 nm for pyridazine/pyridine absorption) .

- Stability :

Advanced Research Questions

Q. How can discrepancies between computational molecular modeling and experimental crystallographic data be reconciled for this compound?

Answer:

- Refinement of Models : Use SHELX software to refine X-ray data, adjusting torsional angles and hydrogen bonding networks to match experimental electron density maps .

- DFT Calculations : Compare computed (e.g., Gaussian, B3LYP/6-31G*) and experimental bond lengths/angles. Discrepancies >0.05 Å may indicate conformational flexibility or crystal packing effects .

- Molecular Dynamics (MD) : Simulate solvated systems to assess dynamic conformations not captured in static crystallographic models .

Q. What strategies are recommended for optimizing the reaction yield of the pyridazine-pyrrolidine coupling step in the synthesis?

Answer:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) for cross-coupling or copper(I) iodide for Ullmann-type reactions .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to enhance nucleophilicity.

- Temperature Control : Use microwave-assisted synthesis (80–120°C) to reduce reaction time and improve regioselectivity .

- Additives : Include phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl) to stabilize intermediates .

Q. What in vitro assays are suitable for evaluating the compound's interaction with specific biological targets, such as neurotransmitter receptors?

Answer:

- Radioligand Binding Assays : Use H-labeled antagonists (e.g., for dopamine D receptors) to measure competitive displacement. Calculate IC values via nonlinear regression .

- Functional Assays :

- Structural Studies : Co-crystallize the compound with purified receptor domains (e.g., extracellular loops) and resolve structures via cryo-EM or X-ray diffraction .

Q. How should researchers address contradictory data in NMR spectra arising from dynamic stereochemical effects?

Answer:

- Variable-Temperature NMR : Acquire spectra at 25°C, 0°C, and -40°C to observe coalescence of split peaks, indicating rapid interconversion of stereoisomers .

- Chiral Derivatization : React the compound with a chiral auxiliary (e.g., Mosher’s acid) and analyze diastereomers via H NMR .

- Computational NMR Prediction : Compare experimental shifts with DFT-calculated shifts (e.g., using ACD/Labs or MestReNova) to identify dominant conformers .

Q. What methodologies are recommended for studying the compound's metabolic stability in preclinical models?

Answer:

- Microsomal Incubations : Incubate with liver microsomes (human/rat) and NADPH; quantify parent compound depletion via LC-MS/MS over 60 minutes .

- CYP450 Inhibition Assays : Use fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific inhibition .

- Metabolite Identification : Perform HR-MS/MS fragmentation to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.